5-Borono-1-naphthoic acid
Overview
Description
5-Borono-1-naphthoic acid is an organic compound with the molecular formula C11H9BO4. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a naphthalene ring.
Mechanism of Action
Target of Action
Boron-based compounds are generally known for their role in the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Boron-based compounds, such as 5-borono-1-naphthoic acid, are known to participate in the suzuki–miyaura cross-coupling reaction . In this reaction, the boron compound acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
Boron-based compounds are known to participate in carbon–carbon bond-forming reactions, which are crucial in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of boron-based compounds can be challenging due to their physicochemical properties .
Result of Action
The result of its action in the suzuki–miyaura cross-coupling reaction is the formation of a new carbon–carbon bond .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which boron-based compounds participate, is known for its mild and functional group tolerant reaction conditions .
Biochemical Analysis
Cellular Effects
Boronic acid liposomes, which are related compounds, have been shown to enable triggered content release and cell delivery driven by carbohydrate binding .
Molecular Mechanism
Boronic acids are known to interact with various biomolecules through the formation of reversible covalent complexes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in an inert atmosphere at temperatures between 2-8°C .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors through the formation of reversible covalent complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Borono-1-naphthoic acid typically involves the borylation of 1-naphthoic acid derivatives. One common method is the direct electrophilic borylation of aryl Grignard reagents prepared from aryl bromides. This reaction is carried out in the presence of magnesium and lithium chloride, followed by the addition of boron reagents .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the use of borate esters as intermediates. These esters are synthesized by the dehydration of boric acid with alcohols. The borate esters are then converted to boronic acids through hydrolysis .
Chemical Reactions Analysis
Types of Reactions: 5-Borono-1-naphthoic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Boranes: Formed through reduction reactions.
Scientific Research Applications
5-Borono-1-naphthoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with similar reactivity but different structural properties.
2-Bromo-1-naphthoic Acid: A brominated derivative of naphthoic acid with distinct chemical behavior.
Uniqueness: 5-Borono-1-naphthoic acid is unique due to its naphthalene ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring selective reactivity and stability .
Properties
IUPAC Name |
5-borononaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,15-16H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMJISAJLZTPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681865 | |
Record name | 5-Borononaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216060-11-6 | |
Record name | 5-Borononaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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